molecular formula C15H9F3N2O2S B11070374 N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B11070374
M. Wt: 338.31 g/mol
InChI Key: NMPKAAMAJVUXBQ-UHFFFAOYSA-N
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Description

N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group and a trifluoromethyl group, as well as a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the reaction of 2-aminothiazole with a phenyl-substituted trifluoromethyl ketone under acidic conditions to form the thiazole ring. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide moiety instead of a furan-2-carboxamide.

    N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H9F3N2O2S

Molecular Weight

338.31 g/mol

IUPAC Name

N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H9F3N2O2S/c16-15(17,18)12-11(9-5-2-1-3-6-9)23-14(19-12)20-13(21)10-7-4-8-22-10/h1-8H,(H,19,20,21)

InChI Key

NMPKAAMAJVUXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C(F)(F)F

Origin of Product

United States

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